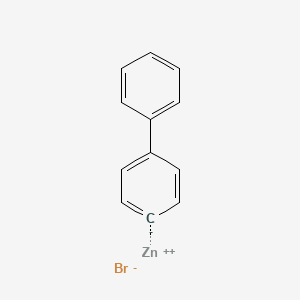
4-Biphenylzinc bromide 0.5 M in Tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Biphenylzinc bromide solution is an organozinc compound with the molecular formula C12H9BrZn. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling reactions . This compound is known for its nucleophilic properties, making it a valuable reagent in the formation of carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions: 4-Biphenylzinc bromide can be synthesized by reacting biphenyl mercury with zinc bromide. The reaction typically involves gradually adding zinc bromide to a stirred solution of biphenyl mercury under nitrogen protection. The reaction temperature and time are carefully controlled to ensure optimal yield .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of 4-Biphenylzinc bromide solution generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. The use of high-purity reagents and controlled environments is crucial to maintain the quality and consistency of the product.
化学反応の分析
Types of Reactions: 4-Biphenylzinc bromide solution undergoes several types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions with various electrophiles, such as aryl halides.
Common Reagents and Conditions:
Reagents: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Conditions: These reactions typically occur under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and selectivity.
Major Products: The major products formed from these reactions are biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
4-Biphenylzinc bromide solution has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
作用機序
The mechanism of action for 4-Biphenylzinc bromide solution is based on its nucleophilic properties. It reacts with electrophiles, such as aryl halides, to form carbon-carbon bonds. The reaction mechanism involves the initial formation of a complex between 4-Biphenylzinc bromide solution and the electrophile, followed by the transfer of the organic group from 4-Biphenylzinc bromide solution to the electrophile .
類似化合物との比較
- Phenylzinc bromide solution
- 4-Fluorophenylzinc bromide solution
- Cyclohexylzinc bromide solution
Comparison: 4-Biphenylzinc bromide solution is unique due to its biphenyl structure, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, it offers enhanced stability and reactivity, making it a preferred choice for synthesizing complex organic molecules .
特性
分子式 |
C12H9BrZn |
|---|---|
分子量 |
298.5 g/mol |
IUPAC名 |
zinc;phenylbenzene;bromide |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
InChIキー |
PJCKUYSUPQKJDR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)

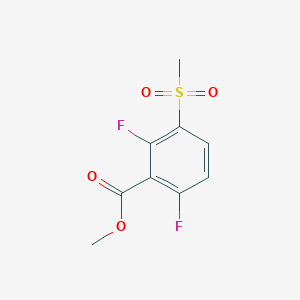
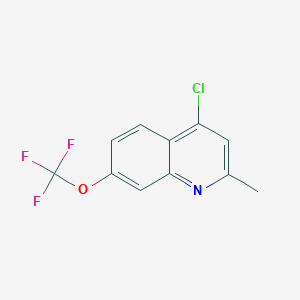
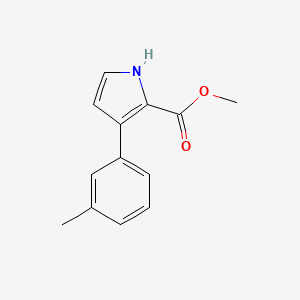
![tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B13717867.png)
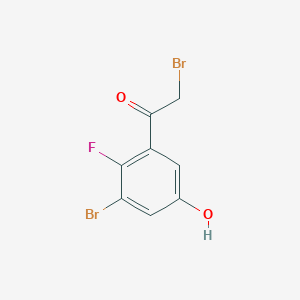
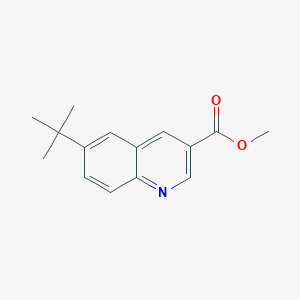
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
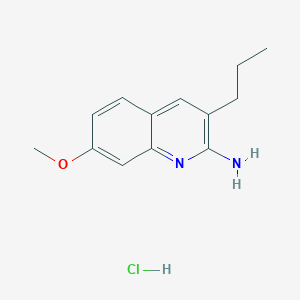
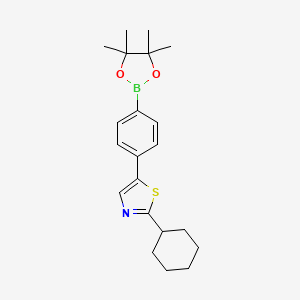
![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)
